(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine
Overview
Description
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine is a complex organic compound that combines the structural features of (Z)-but-2-enedioic acid and a fluorophenyl-substituted dihydropyrrolo[1,2-a]pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be employed to form the dihydropyrrolo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis platforms and continuous flow reactors to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation can be achieved using halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise in the development of new pharmaceuticals. Its structural features make it a candidate for drug discovery, particularly in the search for new antimicrobial and anticancer agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure and exhibit diverse pharmacological activities.
Piperazines: Known for their wide range of biological activities, piperazines are structurally related and often used in drug development.
Uniqueness
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2.C4H4O4/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13;5-3(6)1-2-4(7)8/h1-6,8H,7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXZWFOJIHMJIB-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC=C2C(=N1)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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